N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)cinnamamide
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Overview
Description
(2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the phenyl and prop-2-enamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to these targets with high specificity, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other imidazo[1,2-a]pyrimidine derivatives.
Other similar compounds: include those with variations in the phenyl or prop-2-enamide groups, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of (2E)-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H18N4O/c1-16-13-14-26-15-20(25-22(26)23-16)18-8-10-19(11-9-18)24-21(27)12-7-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,27)/b12-7+ |
InChI Key |
FUQGUGSZTLVRTB-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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